molecular formula C12H8O6 B12387243 Shp2-IN-5

Shp2-IN-5

Cat. No.: B12387243
M. Wt: 248.19 g/mol
InChI Key: XCSLJQFPTAZKDV-UHFFFAOYSA-N
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Description

Shp2-IN-5 is a small molecule inhibitor specifically designed to target the Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in various cellular processes, including cell growth, differentiation, migration, and oncogenic transformation. The inhibition of SHP2 has been identified as a promising therapeutic strategy for treating various cancers and other diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Shp2-IN-5 typically involves a multi-step process that includes the formation of key intermediates and their subsequent coupling reactions. One common synthetic route involves the use of a hydroxyimino acetamide scaffold. The process begins with the preparation of (E)-2-(hydroxyimino)-2-phenyl-N-(piperidin-4-ylmethyl)acetamide, which is then subjected to further modifications to yield the final compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Shp2-IN-5 primarily undergoes reactions typical of small molecule inhibitors, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the desired modifications are achieved .

Major Products Formed

The major products formed from these reactions are typically modified versions of this compound with altered functional groups. These modifications can enhance or reduce the compound’s inhibitory activity against SHP2, depending on the nature of the changes made .

Mechanism of Action

Shp2-IN-5 exerts its effects by binding to the allosteric site of SHP2, thereby stabilizing its inactive conformation. This prevents SHP2 from interacting with its substrates and downstream signaling molecules, effectively inhibiting its activity. The molecular targets and pathways involved include the RAS/ERK, PI3K/AKT, and JAK/STAT pathways, which are critical for cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to Shp2-IN-5 include:

Uniqueness

This compound is unique in its specific binding affinity and selectivity for SHP2. It has been designed to minimize off-target effects and maximize its inhibitory activity against SHP2. This makes it a valuable tool for studying SHP2-related signaling pathways and developing new therapeutic strategies .

Properties

Molecular Formula

C12H8O6

Molecular Weight

248.19 g/mol

IUPAC Name

3,4,6-trihydroxy-5-oxobenzo[7]annulene-8-carboxylic acid

InChI

InChI=1S/C12H8O6/c13-7-2-1-5-3-6(12(17)18)4-8(14)11(16)9(5)10(7)15/h1-4,13,15H,(H,14,16)(H,17,18)

InChI Key

XCSLJQFPTAZKDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=C(C=C(C2=O)O)C(=O)O)O)O

Origin of Product

United States

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